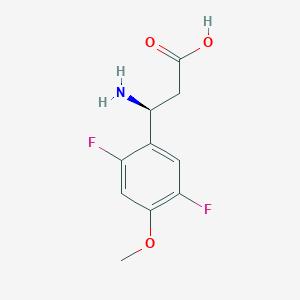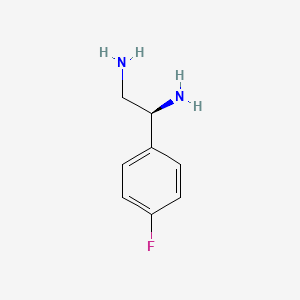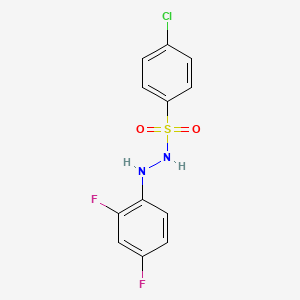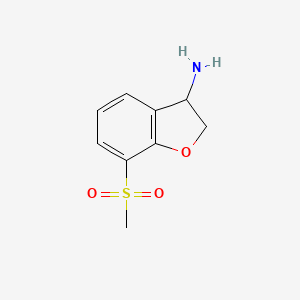
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid is an organic compound with a unique structure that includes an amino group, a difluoromethoxyphenyl group, and a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the use of starting materials such as 2,5-difluoro-4-methoxybenzaldehyde and an appropriate amino acid derivative. The synthetic route may involve steps like nucleophilic substitution, reduction, and amination under controlled conditions. Specific reagents and catalysts, such as palladium or platinum-based catalysts, may be employed to facilitate these reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
化学反应分析
Types of Reactions
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction could produce primary amines or alcohols.
科学研究应用
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of (3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the difluoromethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (3S)-3-Amino-3-(4,5-difluoro-2-methoxyphenyl)propanoic acid
- (3S)-3-Amino-3-(2,4-difluoro-5-methoxyphenyl)propanoic acid
- (3S)-3-Amino-3-(2,5-difluoro-4-ethoxyphenyl)propanoic acid
Uniqueness
(3S)-3-Amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid is unique due to the specific positioning of the difluoromethoxy group, which can influence its reactivity and interaction with biological targets. This positioning can lead to different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
属性
分子式 |
C10H11F2NO3 |
|---|---|
分子量 |
231.20 g/mol |
IUPAC 名称 |
(3S)-3-amino-3-(2,5-difluoro-4-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H11F2NO3/c1-16-9-3-6(11)5(2-7(9)12)8(13)4-10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15)/t8-/m0/s1 |
InChI 键 |
FBOHISAANQQURI-QMMMGPOBSA-N |
手性 SMILES |
COC1=C(C=C(C(=C1)F)[C@H](CC(=O)O)N)F |
规范 SMILES |
COC1=C(C=C(C(=C1)F)C(CC(=O)O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2R)-1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13038841.png)




![5-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13038868.png)

![Tert-butyl (2-amino-5,6-dihydro-4H-cyclopenta[D]thiazol-5-YL)carbamate](/img/structure/B13038875.png)
![7-(Isopropoxycarbonyl)tricyclo[3.2.2.0(2,4)]non-8-ene-6-carboxylicacid](/img/structure/B13038881.png)

![(1R,3aS,3bR,9aR,9bR,11aR)-9b-fluoro-1,10-dihydroxy-1-(2-hydroxyacetyl)-2,9a,11a-trimethyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B13038903.png)
![(1R,2S)-1-Amino-1-[2-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13038911.png)

